molecular formula C12H14O5 B8799854 Ethyl (2-acetyl-3-hydroxyphenoxy)acetate CAS No. 6769-65-9

Ethyl (2-acetyl-3-hydroxyphenoxy)acetate

Cat. No. B8799854
CAS RN: 6769-65-9
M. Wt: 238.24 g/mol
InChI Key: ZUEVKJQHAFAWHZ-UHFFFAOYSA-N
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Patent
US04663347

Procedure details

A mixture of 2,6-dihydroxyacetophenone (40 g), ethyl bromoacetate (48 g) and potassium carbonate (58 g) in acetone (500 ml) was refluxed for 3 hours. The mixture was cooled and filtered. The solution was evaporated to dryness and the crude solid extracted with boiling hexane. Upon cooling, the title compound was obtained.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:5]([OH:11])=[CH:6][CH:7]=[CH:8][C:9]=1[OH:10])=[O:3].Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:17]([O:16][C:14](=[O:15])[CH2:13][O:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([OH:10])[C:4]=1[C:2](=[O:3])[CH3:1])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC(=O)C=1C(=CC=CC1O)O
Name
Quantity
48 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the crude solid extracted with boiling hexane
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=C(C(=CC=C1)O)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.